molecular formula C26H39NO B14519944 N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline CAS No. 62555-54-8

N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline

Cat. No.: B14519944
CAS No.: 62555-54-8
M. Wt: 381.6 g/mol
InChI Key: KJGPFJMAPMHUOT-UHFFFAOYSA-N
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Description

N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline typically involves the reaction of 4-(dodecyloxy)aniline with 2,3-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dodecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline is unique due to the presence of both dodecyloxy and dimethylaniline groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62555-54-8

Molecular Formula

C26H39NO

Molecular Weight

381.6 g/mol

IUPAC Name

N-(4-dodecoxyphenyl)-2,3-dimethylaniline

InChI

InChI=1S/C26H39NO/c1-4-5-6-7-8-9-10-11-12-13-21-28-25-19-17-24(18-20-25)27-26-16-14-15-22(2)23(26)3/h14-20,27H,4-13,21H2,1-3H3

InChI Key

KJGPFJMAPMHUOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC(=C2C)C

Origin of Product

United States

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